N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
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Overview
Description
The compound “N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide” is a complex organic molecule that contains a thiazole ring. Thiazoles are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their ring structure . In the case of thiazoles, these are carbon, nitrogen, and sulfur .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
Thiazole compounds are known to exhibit various chemical reactions. They can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Scientific Research Applications
Glutaminase Inhibitors for Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, closely related to the chemical structure , have been explored for their potential as glutaminase inhibitors. These inhibitors show promise in cancer therapy by attenuating the growth of lymphoma B cells in vitro and in vivo. Such compounds have been synthesized with the aim of finding more potent inhibitors with improved drug-like properties, indicating the potential of N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide analogs in cancer treatment Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors.
Antibacterial and Nematicidal Activities
N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising results in in vitro antibacterial activities against several bacterial strains. These derivatives have been synthesized and evaluated for their efficacy, revealing their potential as lead compounds in designing new antibacterial agents. Additionally, some of these compounds exhibit excellent nematicidal activity, further broadening their application scope Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
Future Directions
Properties
IUPAC Name |
N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c1-2-3-7-16-10-12-18(13-11-16)19-15-25-21(22-19)23-20(24)14-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZZZZYVUTIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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